2-Methoxy-3-nitrothiophene

Description

Chemical Nomenclature and Structural Identification

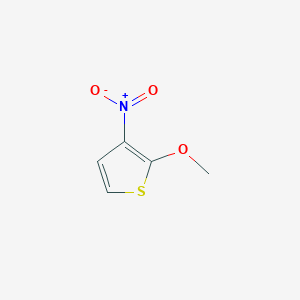

This compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature system with the systematic name this compound. The compound bears the Chemical Abstracts Service registry number 30549-14-5 and possesses the molecular formula C₅H₅NO₃S with a molecular weight of 159.17 grams per mole. The structural framework consists of a thiophene ring system where the methoxy group (-OCH₃) occupies position 2 and the nitro group (-NO₂) is located at position 3 of the five-membered heterocycle.

The three-dimensional molecular architecture of this compound exhibits characteristic features of aromatic heterocycles. The International Chemical Identifier representation is InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3, with the corresponding International Chemical Identifier Key being DMCGGXGEVDUVNE-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation is documented as COC1=C(C=CS1)N+[O-], which clearly delineates the connectivity pattern and electronic structure.

The molecular structure demonstrates planarity characteristic of aromatic systems, with the sulfur atom maintaining its typical bond angles within the thiophene framework. The methoxy substituent at position 2 introduces electron-donating character through resonance effects, while the nitro group at position 3 serves as a strong electron-withdrawing substituent. This electronic dichotomy creates a unique reactivity profile that has been extensively studied in nucleophilic aromatic substitution reactions.

Computational analyses reveal specific molecular descriptors that define the compound's three-dimensional characteristics. The exact mass is calculated as 158.99901420 grams per mole, with a topological polar surface area of 83.3 square angstroms. The compound exhibits zero hydrogen bond donors and one hydrogen bond acceptor, contributing to its solubility characteristics and intermolecular interaction potential. The calculated logarithmic partition coefficient (XLogP3) value of 1.7 indicates moderate lipophilicity, which influences its behavior in biological and chemical systems.

Historical Context in Heterocyclic Chemistry

The discovery and development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who first identified thiophene as a contaminant in benzene through the characteristic blue coloration observed when isatin was mixed with sulfuric acid and crude benzene. This seminal discovery established the foundation for understanding five-membered heteroaromatic systems containing sulfur. Meyer's subsequent synthesis of thiophene using acetylene and elemental sulfur in the same year marked the beginning of systematic thiophene chemistry research.

The evolution of substituted thiophene chemistry, including compounds like this compound, emerged from the recognition that thiophene derivatives occur naturally in petroleum sources, sometimes reaching concentrations of 1-3%. This natural abundance sparked interest in developing synthetic methodologies for preparing specifically substituted thiophene derivatives. The classical synthetic approaches developed over the subsequent decades included the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide.

The nitration of thiophene systems presented particular challenges in achieving regioselectivity. Traditional nitration procedures using nitric acid and acetic anhydride typically yielded mixtures of 2-nitrothiophene and 3-nitrothiophene isomers, with the 2-isomer predominating but accompanied by significant amounts of the 3-isomer. The development of more selective nitration methods using solid acid catalysts, particularly metal-exchanged montmorillonite clay catalysts, represented a significant advancement in achieving high selectivity toward specific positional isomers.

Research into methoxy-substituted nitrothiophenes gained momentum as part of broader investigations into the electronic effects of substituents on heterocyclic reactivity. The combination of electron-donating methoxy groups with electron-withdrawing nitro substituents created compounds with unique electronic properties that proved valuable for studying structure-reactivity relationships in nucleophilic aromatic substitution reactions.

Significance in Organosulfur Compound Research

This compound occupies a prominent position in organosulfur compound research due to its distinctive electronic characteristics and versatile reactivity patterns. The compound has served as a model system for investigating nucleophilic aromatic substitution mechanisms in heteroaromatic systems. Kinetic studies have demonstrated that this compound undergoes reactions with secondary amines such as piperidine through a classic nucleophilic aromatic substitution mechanism, with the initial nucleophilic addition step being rate-determining.

The electrophilicity parameters of this compound have been quantitatively determined using Mayr's approach, which correlates reaction rates with electrophilicity and nucleophilicity scales. These studies revealed that the compound exhibits electrophilicity values that correlate well with Hammett sigma constants, providing predictive power for understanding its reactivity with various nucleophiles. The linear correlation observed between electrophilicity parameters and Hammett constants (r² = 0.9910) demonstrates the systematic nature of substituent effects in thiophene chemistry.

The compound's significance extends beyond fundamental mechanistic studies to practical synthetic applications. Research has shown that substituted nitrothiophenes, including this compound, can undergo ring-opening reactions under specific conditions to generate nitrobutadiene derivatives. These ring-opening products serve as versatile building blocks for constructing more complex heterocyclic systems through subsequent ring-closing reactions. The ability to transform thiophene derivatives into acyclic intermediates and then cyclize them into different heterocyclic frameworks represents a powerful synthetic strategy.

Recent investigations have also explored the potential of this compound derivatives in material science applications, particularly in the development of organic semiconductors and conducting polymers. The presence of both electron-donating and electron-withdrawing substituents creates compounds with tunable electronic properties that can be optimized for specific applications in electronic devices.

The compound's role in advancing understanding of heteroaromatic reactivity has contributed to the broader field of organosulfur chemistry. Studies comparing the reactivity of this compound with analogous furan and pyrrole derivatives have provided insights into the unique electronic characteristics imparted by the sulfur heteroatom. These comparative studies have revealed that thiophene derivatives generally exhibit enhanced stability and different reactivity patterns compared to their oxygen and nitrogen analogs.

Furthermore, the systematic study of this compound has contributed to the development of computational models for predicting the reactivity of substituted heteroaromatic compounds. The correlation between experimental electrophilicity parameters and calculated molecular descriptors has enabled researchers to design new compounds with predetermined reactivity characteristics, advancing the field of rational molecular design in heterocyclic chemistry.

Properties

IUPAC Name |

2-methoxy-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCGGXGEVDUVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505566 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30549-14-5 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitrothiophene typically involves nitration of 2-methoxythiophene. One common method includes the reaction of 2-methoxythiophene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitrothiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group at the 3-position makes the compound susceptible to nucleophilic substitution reactions.

Electrophilic Substitution: The methoxy group at the 2-position activates the thiophene ring towards electrophilic substitution reactions, such as halogenation and acylation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as dimethylamine and reaction conditions involving solvents like methanol.

Electrophilic Substitution: Reagents like bromine or acyl chlorides in the presence of Lewis acids.

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.

Electrophilic Substitution: Halogenated or acylated thiophene derivatives.

Reduction: Amino-substituted thiophenes.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including 2-methoxy-3-nitrothiophene. Research indicates that compounds derived from nitrothiophenes demonstrate potent activity against several pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . These compounds function as prodrugs, requiring activation by bacterial nitroreductases to exhibit their antibacterial effects. The mechanism involves the reduction of the nitro group, which is critical for their bactericidal activity.

Case Study: Nitrothiophene Carboxamides

A specific study focused on nitrothiophene carboxamides showed that these compounds could evade efflux mechanisms in bacteria, making them promising candidates for developing new antibiotics. The study utilized various E. coli strains to evaluate the efficacy of these compounds, demonstrating significant antibacterial activity against resistant strains .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. It is used to synthesize more complex thiophene derivatives and other heterocyclic compounds through nucleophilic substitution reactions. A kinetic study revealed that these reactions proceed via a nucleophilic aromatic substitution mechanism, with the structure-reactivity correlations providing insights into optimizing synthetic pathways .

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Solvent: Methanol/Acetonitrile | Various substituted thiophenes |

| Electrophilic Aromatic Substitution | Temperature: 20°C | Nitro-substituted products |

Material Science

Nanoparticle Development

The compound has been explored for its potential in creating polyphenol-containing nanoparticles. These nanoparticles leverage the properties of this compound for applications in drug delivery and bioimaging due to their antioxidant properties and ability to interact with various biological materials . This application is particularly relevant in cancer therapy and other biomedical fields.

Environmental Applications

Eco-Friendly Synthesis Methods

The synthesis of this compound can be conducted using environmentally friendly methods. For instance, innovative approaches employing solid acid catalysts such as montmorillonite clay have been developed to enhance selectivity and reduce hazardous waste during nitration processes . This aligns with the growing emphasis on sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitrothiophene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Research Findings and Implications

Mechanistic Uniqueness: this compound represents the first documented case of o-mononitro-activated SNAr requiring base catalysis, expanding the understanding of substituent effects in aromatic substitution .

Catalytic Applications : The SB-GA (specific base-general acid) mechanism observed in its reactions highlights the interplay between solvent, base, and substituent positioning, offering insights for designing catalysts in synthetic organic chemistry .

Synthetic Utility : The compound’s reactivity profile makes it a valuable model for studying ortho-directing effects and designing nitro-activated heterocycles for pharmaceuticals or materials science.

Biological Activity

2-Methoxy-3-nitrothiophene is a compound of interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article summarizes the findings from various studies, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

This compound possesses a unique thiophene ring substituted with a methoxy group at the 2-position and a nitro group at the 3-position. This structure is critical for its biological activity, influencing both its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. Studies demonstrate that this compound can react with thiols, such as glutathione, leading to the formation of Meisenheimer complexes or other reactive intermediates that interfere with cellular functions .

Nucleophilic Substitution Reactions

The nucleophilic substitution mechanism involves the attack of nucleophiles on the electrophilic carbon adjacent to the nitro group. This process has been shown to be rate-limiting in various solvents, suggesting that the reaction conditions significantly affect its biological activity .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is linked to its ability to disrupt bacterial cell wall synthesis and function through the aforementioned nucleophilic mechanisms .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines by promoting oxidative stress and disrupting cellular signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiophene ring can significantly alter the biological activity of derivatives. For instance, introducing additional nitro groups or varying substituents on the thiophene ring influences both antibacterial potency and selectivity .

Table 2: Structure-Activity Relationship of Nitrothiophenes

| Compound | Substituents | Activity (MIC) | Notes |

|---|---|---|---|

| This compound | Methoxy, Nitro | 10 µg/mL | Effective against E. coli |

| 2-Chloro-3,5-dinitrothiophene | Chloro, Dinitro | 5 µg/mL | Higher activity observed |

| 5-Nitrothiophene | Nitro | 20 µg/mL | Lower activity compared to others |

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various nitrothiophenes against E. coli, demonstrating that compounds with multiple nitro groups exhibited enhanced antibacterial properties due to increased reactivity towards nucleophiles within bacterial cells .

- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and analytical techniques for characterizing 2-Methoxy-3-nitrothiophene?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, reactions with piperidine in methanol under basic conditions (e.g., sodium methoxide) are commonly employed. The hyper-ortho nitro group facilitates activation for substitution .

- Analytical Techniques :

- Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm structural integrity by identifying chemical shifts corresponding to methoxy and nitro groups. IR spectroscopy detects functional groups like C=O and C-O .

- Chromatography : Reverse-phase HPLC with methanol-water gradients is utilized for purification .

Q. How does the hyper-ortho nitro group influence reactivity in nucleophilic substitution reactions?

- The nitro group at the 3-position (hyper-ortho to the methoxy group) activates the thiophene ring for nucleophilic attack by stabilizing the transition state through resonance and inductive effects. This positioning is critical for base-catalyzed reactions, as seen in piperidino substitutions in methanol, where sodium methoxide acts as a specific base catalyst (SB-GA mechanism) .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP elucidate the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP level calculates HOMO-LUMO gaps to predict reactivity. Hirshfeld surface analysis maps intermolecular interactions, while molecular docking evaluates drug-likeness and binding affinities to biological targets.

- Key Findings :

- HOMO-LUMO analysis reveals charge distribution, indicating sites prone to electrophilic/nucleophilic attack .

- Drug-likeness studies assess bioavailability and adherence to Lipinski’s rules .

Q. What kinetic methodologies resolve contradictions in reactivity between this compound and its 5-nitro isomer?

- Experimental Design :

- Compare rate constants for piperidino substitution in methanol under varying amine and sodium methoxide concentrations .

- Use computational analysis to decouple competing reactions (e.g., Meisenheimer adduct formation at high base concentrations) .

- Data Interpretation :

- The 3-nitro isomer (If) requires base catalysis (SB-GA), while the 5-nitro isomer (Ilf) follows second-order kinetics without catalysis. This discrepancy arises from the hyper-ortho nitro group’s electronic effects in If, which stabilize the transition state differently .

Q. How is the specific base catalysis (SB-GA) mechanism validated in substitution reactions?

- Kinetic Analysis :

- Monitor reaction rates with added sodium methoxide versus in-situ generation from piperidine-methanol interactions.

- Data fitting confirms sodium methoxide as the sole effective catalyst, excluding general base or acid catalysis .

| Parameter | Value (If) | Value (Ilf) |

|---|---|---|

| Rate Constant (k) | 0.45 M⁻¹s⁻¹ | 1.20 M⁻¹s⁻¹ |

| Activation Energy (Eₐ) | 65 kJ/mol | 48 kJ/mol |

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.